molecular formula C11H12BrN3 B11851699 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine

3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine

Cat. No.: B11851699
M. Wt: 266.14 g/mol
InChI Key: CAHKEPMRCLOONZ-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine is a brominated derivative of the 1,8-naphthyridine scaffold, characterized by methyl substituents at positions 5, 6, and 7 and a bromine atom at position 2. This compound is structurally distinct due to its electron-withdrawing bromine atom and electron-donating methyl groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

3-bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C11H12BrN3/c1-5-6(2)8-4-9(12)10(13)15-11(8)14-7(5)3/h4H,1-3H3,(H2,13,14,15)

InChI Key

CAHKEPMRCLOONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(N=C2N=C1C)N)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods: Industrial production methods for this compound typically involve metal-catalyzed synthesis and Friedländer cyclization. These methods are designed to be eco-friendly, safe, and atom-economical .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to DNA and proteins, thereby inhibiting the growth of bacterial cells. The compound’s ability to interfere with cellular processes makes it a promising candidate for drug development .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their differences:

Compound Name Substituents Molecular Formula Key Features
3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine Br (C3), Me (C5, C6, C7) C₁₁H₁₂BrN₃ Bromine enhances electrophilicity; methyl groups improve solubility
5,6,7-Trimethyl-1,8-naphthyridin-2-amine (ATMND) H (C3), Me (C5, C6, C7) C₁₁H₁₃N₃ Fluorescent in solution; used in biosensing
6-Bromo-1,8-naphthyridin-2-amine Br (C6) C₈H₆BrN₃ Bromine at C6 alters electronic properties; lacks methyl groups
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Br (C3), saturated ring C₈H₁₀BrN₂ Reduced aromaticity due to tetrahydro ring; lower fluorescence potential

Physicochemical Properties

  • Fluorescence: ATMND (non-brominated) exhibits strong fluorescence in solution, which is quenched upon binding to nucleic acid pockets (e.g., in 3WJ RNA structures) . The brominated derivative likely shows reduced fluorescence due to the heavy atom effect of bromine, though direct data is unavailable.
  • Solubility and Stability: Methyl groups in this compound enhance lipophilicity compared to non-methylated analogues like 6-bromo-1,8-naphthyridin-2-amine . Bromine may also increase stability against oxidation.

Biological Activity

3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine class. Its molecular formula is C11H13BrN2C_{11}H_{13}BrN_2, with a molecular weight of approximately 267.12 g/mol. The structure features a bromine atom at the third position and three methyl groups at the fifth, sixth, and seventh positions of the naphthyridine ring. This unique configuration contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential against various bacterial strains, including drug-resistant pathogens. The presence of bromine and amine groups enhances its reactivity and ability to form hydrogen bonds, which may facilitate its interaction with microbial targets.

Table 1: Antimicrobial Activity of this compound

Microbial StrainActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Pseudomonas aeruginosaModerate
Candida albicansLow

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including those derived from breast and colon cancers. The mechanism of action is believed to involve modulation of enzyme activity and interference with cellular signaling pathways.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 Value (μM)Reference
MCF7 (Breast Cancer)6.53
HCT116 (Colon Cancer)7.88
A549 (Lung Cancer)7.79

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions often involve binding to enzymes or receptors that play critical roles in cellular processes. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity that is crucial for tumor growth and survival.

Further studies are needed to elucidate the precise molecular targets and pathways involved in its biological effects.

Study on Antibacterial Activity

A study conducted by Sriram et al. demonstrated that derivatives of naphthyridines exhibited selective antibacterial activity against drug-resistant strains. These findings highlight the potential of compounds like this compound as lead candidates for developing new antimicrobial agents .

Study on Anticancer Activity

Another investigation assessed the cytotoxic effects of various naphthyridine derivatives against human cancer cell lines. The study found that some derivatives exhibited IC50 values lower than established anticancer drugs like staurosporine . This suggests that this compound could be a promising candidate for further drug development.

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